Clerodendrin B

Chemical ecology Kairomone biology Insect-plant interaction

Clerodendrin B is a neo-clerodane diterpenoid (C₃₁H₄₄O₁₂, MW 608.28 g/mol) characterized by a tetrahydrofuro[2,3-b]furan moiety, a spiro-oxirane, and multiple acetoxy substituents. It is isolated from the leaf surface glandular trichomes of *Clerodendron trichotomum* (now classified under Lamiaceae) and from *Clerodendron inerme*.

Molecular Formula C31H44O12
Molecular Weight 608.7 g/mol
CAS No. 39877-08-2
Cat. No. B15183174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClerodendrin B
CAS39877-08-2
Molecular FormulaC31H44O12
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C
InChIInChI=1S/C31H44O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-10,16,20-26,35H,8,11-15H2,1-7H3/t16-,20+,21+,22?,23-,24-,25-,26-,28+,29-,30-,31+/m0/s1
InChIKeyQJRGPOZOQFQNIW-ARLQUCBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clerodendrin B (CAS 39877-08-2): A Neo-Clerodane Diterpenoid with Dual Antifeedant and Kairomonal Activity for Specialized Chemical Ecology and Insecticide Discovery Research


Clerodendrin B is a neo-clerodane diterpenoid (C₃₁H₄₄O₁₂, MW 608.28 g/mol) characterized by a tetrahydrofuro[2,3-b]furan moiety, a spiro-oxirane, and multiple acetoxy substituents [1]. It is isolated from the leaf surface glandular trichomes of *Clerodendron trichotomum* (now classified under Lamiaceae) and from *Clerodendron inerme* [2][3]. Unlike generic clerodane diterpenoids, Clerodendrin B occupies a unique functional niche: it acts as both a potent insect antifeedant against lepidopteran crop pests and as a specific kairomonal feeding stimulant for adults of the turnip sawfly (*Athalia rosae ruficornis*), a behavior that drives pharmacophagous sequestration for mating success and chemical defense [4][5]. This dual activity profile, governed by the 7,8-dihydro saturation state of its decalin core, renders Clerodendrin B functionally non-interchangeable with its closest structural analogs.

Why Neo-Clerodane Diterpenoids Cannot Substitute for Clerodendrin B: Structural Determinants of Functional Specificity


Neo-clerodane diterpenoids from *Clerodendron* species share a common furofuran-decalin scaffold, yet subtle structural modifications produce radically divergent—and sometimes opposite—biological responses. Clerodendrin A (C₃₁H₄₂O₁₂) differs from Clerodendrin B (C₃₁H₄₄O₁₂) by only two hydrogen atoms, corresponding to 7,8-unsaturation in the decalin ring [1]. Despite this minimal structural difference, Clerodendrin A fails completely to elicit feeding responses in *Athalia rosae ruficornis* adults, even though it is a major leaf component alongside Clerodendrin B [2]. Conversely, acetylation at C-2 (yielding clerodendrin B acetate) reduces antifeedant activity significantly: 69.0% vs. 84.9% at 10 µg/cm³ against *Earias vitella* [3]. The change in carbon chain length at C-3 from clerodendrin B to clerodendrin C also dramatically decreases both antifeedant and growth inhibitory potency [3]. These data demonstrate that generic substitution of one neo-clerodane diterpenoid for another—even among congeners isolated from the same plant organ—cannot be done without compromising, or entirely negating, the intended biological activity. Quantitatively verified differential performance is provided below.

Quantitative Differentiation Evidence for Clerodendrin B Against Closest Structural Analogs


Binary Functional Dichotomy: Clerodendrin B Is a Feeding Stimulant for Athalia rosae ruficornis, Whereas Clerodendrin A Is Inactive

Among seven clerodendrins (A–H) isolated from *C. trichotomum*, only the 7,8-dihydro analogs—clerodendrins B, D, and H—exhibited distinct feeding stimulant activity toward adults of the turnip sawfly *Athalia rosae ruficornis* [1]. Clerodendrin A, a major leaf component differing from Clerodendrin B solely by 7,8-unsaturation, elicited no feeding response despite its structural similarity [2]. This represents a qualitative, all-or-nothing differential: Clerodendrin B is active as a feeding stimulant; clerodendrin A is not.

Chemical ecology Kairomone biology Insect-plant interaction

Antifeedant Efficacy Ranking: Clerodendrin B Outperforms Clerodin and Five Other Neo-Clerodane Diterpenoids Against Two Lepidopteran Pest Species

In a direct comparative study of six neo-clerodane diterpenoids, Clerodendrin B (compound 1) was the most effective antifeedant against both *Earias vitella* (spotted bollworm) and *Spodoptera litura* (tobacco cutworm). The order of decreasing activity was: clerodendrin B > 3-epicaryoptin > clerodin > 15-hydroxyepicaryoptin > clerodendrin B acetate > clerodendrin C [1]. At 10 µg/cm³, Clerodendrin B achieved 84.9% antifeedant activity against E. vitella vs. 79.2% for clerodin and 65.0% for clerodendrin C [1]. Against S. litura at 10 µg/cm², Clerodendrin B showed 82.6% activity vs. 80.0% for clerodin and 56.0% for clerodendrin C [1].

Botanical insecticide Antifeedant screening Crop protection

Injection-Based AC50/AC95 Comparison: Clerodendrin B Surpasses Clerodendrin A at Higher Antifeedant Efficacy Levels in Spodoptera litura Larvae

When administered by injection into non-starved fifth-instar larvae of *Spodoptera litura*, the AC50 ranking was: clerodin > caryoptin > clerodendrin-A ≈ clerodendrin-B > chlordimeform, demonstrating comparable median potency. However, the AC95 ranking—representing near-complete feeding suppression—was: clerodin > caryoptin ≈ clerodendrin-B > clerodendrin-A ≈ chlordimeform [1]. Thus, Clerodendrin B requires a statistically equivalent concentration to Clerodendrin A to achieve 50% antifeedancy, but a lower concentration to achieve 95% antifeedancy, indicating a steeper dose-response slope and superior high-efficacy performance.

Mode of action Antifeedant potency Insect neuroethology

Insect Growth Inhibition: Clerodendrin B Increases Larval Duration by 37% and Reduces Pupal Weight by 43% vs. Control in Earias vitella

Beyond its antifeedant effect, Clerodendrin B significantly disrupts larval-pupal development in *Earias vitella*. At 10 µg/cm³ in artificial diet, total larval duration was extended to 11.2 ± 0.4 days vs. 8.2 ± 0.48 days for the untreated control (a 37% increase). Pupal weight was reduced from 88.2 ± 4.01 mg (control) to 50.4 ± 3.44 mg (43% reduction) [1]. Among the six diterpenoids tested, Clerodendrin B showed the maximum dose-related response across total larval duration, pupal duration, and adult emergence, whereas clerodendrin C showed the minimum [1].

Insect growth regulator Developmental disruption Larval bioassay

Cross-Species Conservation of Feeding Stimulant Response: Clerodendrin B at 1 µg Elicits Feeding in All Five Tested Athalia Species, Whereas Solvent Controls Elicit None

In paired-choice assays, 1 µg of Clerodendrin B applied to filter paper discs elicited consistent feeding responses from naïve adult females of all five *Athalia* species investigated (*A. cordata*, *A. circularis*, *A. rosae rosae*, *A. liberta*, *A. lugens*), whereas solvent-treated (ethyl acetate) control discs received zero feeding across all species [1]. This conserved recognition occurs regardless of whether the larval host plant belongs to Lamiales or Brassicaceae, indicating that Clerodendrin B activates an evolutionarily ancestral gustatory pathway retained across the genus [1].

Phylogenetic conservation Kairomone recognition Sawfly behavior

Structural Determinant of Activity: 7,8-Dihydro Saturation Discriminates Active Feeding Stimulants (Clerodendrins B, D, H) from Inactive Analogs (Clerodendrins A, E, F, G)

Systematic screening of all seven clerodendrins (A–H) from *C. trichotomum* revealed a strict structural requirement for feeding stimulant activity: only 7,8-dihydro analogs (Type II: clerodendrins B, D, and H) are active, whereas all 7,8-unsaturated analogs (Type I: clerodendrins A, E, F, and G) are inactive [1]. This structure-activity correlation is independent of the C-3 acyloxy substituent: clerodendrins E, F, and G carry the same 7,8-ene as clerodendrin A but with different C-3 esters (2-acetoxy-2-methylpropanoyl, 2,3-diacetoxy-2-methylbutanoyl, and 2-methylbutanoyl, respectively), and all are inactive [1]. Acetylation at C-2 of clerodendrin B also reduces antifeedant activity from 84.9% to 69.0% at 10 µg/cm³ against E. vitella [2].

Structure-activity relationship Neo-clerodane chemistry Diterpenoid pharmacophore

Research and Industrial Application Scenarios Where Clerodendrin B Confers Experimental or Procurement Advantage


Standardized Antifeedant Screening Using Clerodendrin B as a Positive-Control Neo-Clerodane with Verified Inter-Laboratory Reproducibility

Clerodendrin B's well-characterized antifeedant activity—84.9% at 10 µg/cm³ against *E. vitella* and 82.6% at 10 µg/cm² against *S. litura* [1]—makes it suitable as an in-class positive control for antifeedant screening programs investigating novel clerodane diterpenoids or botanical extracts. Its potency surpasses that of clerodin (the historical reference compound) by 5.7 and 2.6 percentage points at equivalent doses against these two species [1], providing a higher-efficacy benchmark. The availability of explicit dose-response data from two independent assay paradigms (dietary incorporation and leaf-disc injection) supports inter-laboratory protocol harmonization.

Chemical Ecology of Pharmacophagy: Clerodendrin B as the Defined Kairomonal Probe for Sawfly Gustatory Neurobiology

The binary functional contrast between Clerodendrin B (active feeding stimulant) and Clerodendrin A (inactive) at the level of a single 7,8-saturation difference [2] provides an exceptionally clean experimental system for structure-activity dissection of gustatory receptor activation in sawflies. The cross-species conservation of the Clerodendrin B feeding response across all five tested *Athalia* species [3] further supports its use as a universal kairomone probe in comparative neuroethology, independent of host plant association. Laboratories studying pharmacophagous sequestration for mating success can rely on Clerodendrin B as the sole clerodendrin that reliably reproduces the natural feeding behavior [4].

Botanical Insecticide Lead Optimization: Clerodendrin B as a Scaffold for Semi-Synthetic Derivatization Targeting Improved Field Stability and Potency

Clerodendrin B's structure offers multiple derivatizable positions (C-2 hydroxyl, C-3 acyloxy, epoxide) whose modification produces predictable activity changes. The C-2 acetylation reduces antifeedant activity from 84.9% to 69.0% (−15.9 pp), while extension of the C-3 chain from clerodendrin B to clerodendrin C reduces activity by 19.9 pp (84.9% → 65.0%) [1]. These quantitative SAR data provide a rational starting point for semi-synthetic optimization programs aiming to improve oxidative stability or photostability without sacrificing bioactivity. Clerodendrin B also served as the substrate for the patented isolation method CN102351873A, indicating established scalable purification protocols.

Integrated Pest Management Research: Clerodendrin B as a Dual-Activity Agent with Combined Antifeedant and Growth-Regulatory Effects

For IPM researchers seeking compounds that suppress herbivory through multiple non-lethal mechanisms, Clerodendrin B offers a documented dual-action profile: potent antifeedancy (84.9% at 10 µg/cm³) combined with significant growth disruption—a 37% extension of larval duration, 43% reduction in pupal weight, and 16 percentage-point increase in larval mortality relative to control [1]. Unlike azadirachtin A, which causes 68% larval mortality at 0.5 µg/cm³ and confounds antifeedant-specific interpretation, Clerodendrin B produces substantial growth inhibition with only moderate acute lethality (20% larval mortality), enabling cleaner experimental separation of antifeedant effects from direct toxicity [1].

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